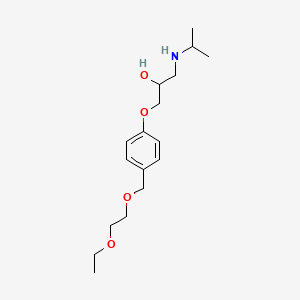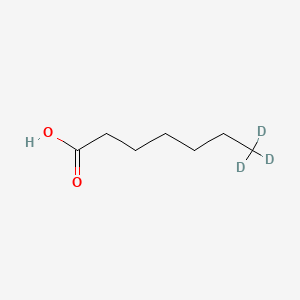
17-Hydroxy Capsaicin-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
17-Hydroxy Capsaicin-d3 is a deuterated form of 17-Hydroxy Capsaicin, a derivative of capsaicin, the active component in chili peppers that gives them their characteristic heat. The compound is labeled with deuterium, a stable isotope of hydrogen, which makes it useful in various scientific studies, particularly in mass spectrometry and other analytical techniques .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 17-Hydroxy Capsaicin-d3 involves the incorporation of deuterium atoms into the capsaicin molecule. This can be achieved through several synthetic routes, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the molecule.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: Using a deuterium gas source and a suitable catalyst to achieve selective deuteration.
Purification: Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 17-Hydroxy Capsaicin-d3 can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Nucleophiles: Halides, amines, and thiols can act as nucleophiles in substitution reactions.
Major Products:
Oxidation Products: Ketones, aldehydes, and carboxylic acids.
Reduction Products: Alcohols and alkanes.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
17-Hydroxy Capsaicin-d3 has a wide range of applications in scientific research, including:
Analytical Chemistry: Used as an internal standard in mass spectrometry for the quantification of capsaicin and its derivatives.
Biological Studies: Employed in studies investigating the metabolism and pharmacokinetics of capsaicin in biological systems.
Medical Research: Utilized in the development of new analgesic and anti-inflammatory drugs by studying its interaction with pain receptors and inflammatory pathways.
Industrial Applications: Used in the formulation of topical analgesics and other pharmaceutical products.
Mécanisme D'action
The mechanism of action of 17-Hydroxy Capsaicin-d3 is similar to that of capsaicin. It primarily targets the transient receptor potential vanilloid 1 (TRPV1) receptor, a non-selective cation channel found in sensory neurons. Activation of TRPV1 by this compound leads to:
Calcium Influx: Opening of the channel allows calcium ions to enter the cell, leading to depolarization and the sensation of heat and pain.
Desensitization: Prolonged activation of TRPV1 results in desensitization, reducing the sensitivity to pain and heat stimuli.
Neurotransmitter Release: The compound can also induce the release of neurotransmitters such as substance P and calcitonin gene-related peptide (CGRP), which play a role in pain signaling and inflammation.
Comparaison Avec Des Composés Similaires
Capsaicin: The parent compound, known for its pungent properties and use in pain relief.
Dihydrocapsaicin: A hydrogenated derivative of capsaicin with similar biological activities.
Nordihydrocapsaicin: Another derivative with a slightly different structure and potency.
16-Hydroxy Capsaicin: A hydroxylated derivative with similar properties to 17-Hydroxy Capsaicin.
Uniqueness of 17-Hydroxy Capsaicin-d3:
Deuterium Labeling: The incorporation of deuterium atoms makes this compound unique and valuable for analytical studies, as it provides a distinct mass spectrometric signature.
Enhanced Stability: Deuterium-labeled compounds often exhibit enhanced stability compared to their non-deuterated counterparts, making them useful in long-term studies.
Propriétés
Numéro CAS |
1346606-57-2 |
|---|---|
Formule moléculaire |
C18H27NO4 |
Poids moléculaire |
324.435 |
Nom IUPAC |
(E)-9-hydroxy-N-[[4-hydroxy-3-(trideuteriomethoxy)phenyl]methyl]-8-methylnon-6-enamide |
InChI |
InChI=1S/C18H27NO4/c1-14(13-20)7-5-3-4-6-8-18(22)19-12-15-9-10-16(21)17(11-15)23-2/h5,7,9-11,14,20-21H,3-4,6,8,12-13H2,1-2H3,(H,19,22)/b7-5+/i2D3 |
Clé InChI |
OCVIWAFGWPJVGZ-STLUSQLVSA-N |
SMILES |
CC(CO)C=CCCCCC(=O)NCC1=CC(=C(C=C1)O)OC |
Synonymes |
6E)-9-Hydroxy-N-[(4-hydroxy-3-(methoxy-d3)phenyl)methyl]-8-methyl-6-nonenamide; _x000B_ω-Hydroxycapsaicin-d3; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




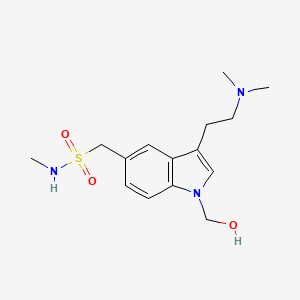
![(2S,3S,4S,5R,6S)-6-[4-[[9-chloro-7-(2,6-difluorophenyl)-5H-pyrimido[5,4-d][2]benzazepin-2-yl]amino]benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B584785.png)
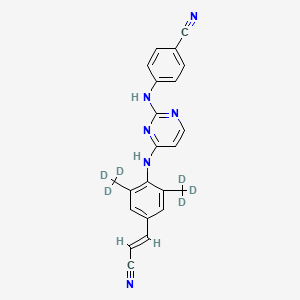
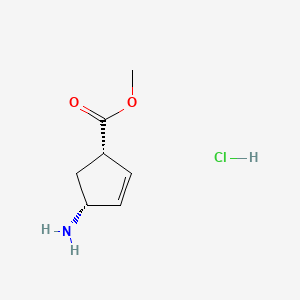
![2-Chloro-1-[(2R,5S)-5-(methoxymethyl)oxolan-2-yl]ethan-1-one](/img/structure/B584793.png)
